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molecular formula C9H6F3IN2 B8754248 3-iodo-1-methyl-6-(trifluoromethyl)-1H-indazole

3-iodo-1-methyl-6-(trifluoromethyl)-1H-indazole

Cat. No. B8754248
M. Wt: 326.06 g/mol
InChI Key: AUNBPOKTYUPXHC-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 3-iodo-6-(trifluoromethyl)-1H-indazole (650 mg, 2.09 mmol) in dry tetrahydrofuran (20 mL) was added potassium 2-methylpropan-2-olate (0.35 mL, 3.13 mmol) at 0° C. under N2 atmosphere. After 30 minutes, iodomethane (445 mg, 3.13 mmol) was added dropwise at 0° C., then it was warmed to room temperature for 2 h. Water (2 mL) was added and product extracted with dichloromethane (150 mL), then organic phase washed with water (2×20 mL), brine (2×20 mL) then dried over Na2SO4, filtered and concentrated. The residue was washed with petroleum ether (2 mL) and filtered to afford 3-iodo-1-methyl-6-(trifluoromethyl)-1H-indazole (491 mg, 72%) as a white solid. LCMS: (M+H)+=327.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([F:14])([F:13])[F:12])=[CH:8][CH:9]=2)[NH:4][N:3]=1.[CH3:15]C([O-])(C)C.[K+].IC.O>O1CCCC1>[I:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([F:13])([F:12])[F:14])=[CH:8][CH:9]=2)[N:4]([CH3:15])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
IC1=NNC2=CC(=CC=C12)C(F)(F)F
Name
Quantity
0.35 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
445 mg
Type
reactant
Smiles
IC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
product extracted with dichloromethane (150 mL)
WASH
Type
WASH
Details
organic phase washed with water (2×20 mL), brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with petroleum ether (2 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=NN(C2=CC(=CC=C12)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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